molecular formula C18H22ClN3O4 B13250494 ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride

ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B13250494
M. Wt: 379.8 g/mol
InChI Key: HROBAITZSFZEPJ-UHFFFAOYSA-N
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Description

Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a pyrrolidine ring protected by a benzyloxycarbonyl (Cbz) group and an ethyl carboxylate ester. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and crystallographic studies. Pyrazole derivatives are widely explored for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The Cbz-protected pyrrolidine moiety introduces conformational rigidity, which may influence binding affinity in drug-target interactions .

Properties

Molecular Formula

C18H22ClN3O4

Molecular Weight

379.8 g/mol

IUPAC Name

ethyl 5-(1-phenylmethoxycarbonylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C18H21N3O4.ClH/c1-2-24-17(22)15-11-14(19-20-15)16-9-6-10-21(16)18(23)25-12-13-7-4-3-5-8-13;/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3,(H,19,20);1H

InChI Key

HROBAITZSFZEPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps

Step Reaction Description Reagents/Conditions Notes/Outcome
1 Pyrazole ring formation Condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions Generates the pyrazole core, typically ethyl 1H-pyrazole-5-carboxylate derivatives
2 Pyrrolidine ring introduction Cyclization from amino alcohol or amino acid derivatives Formation of (2S)-pyrrolidin-2-yl moiety, stereochemistry controlled via chiral precursors
3 Benzyloxycarbonyl (Cbz) protection Nucleophilic substitution using benzyl chloroformate (Cbz-Cl) Protects the pyrrolidine nitrogen, preventing side reactions during coupling
4 Coupling of pyrazole and Cbz-protected pyrrolidine Condensation reaction, often under dehydrating conditions Forms ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate
5 Hydrochloride salt formation Treatment with hydrochloric acid (HCl) in an appropriate solvent Improves aqueous solubility and stability for pharmaceutical applications

Reaction Conditions and Optimization

  • Pyrazole formation : Typically performed in acidic aqueous or alcoholic media at moderate temperatures (50–80 °C) to promote ring closure.
  • Cbz protection : Benzyl chloroformate is added slowly to the pyrrolidine precursor in the presence of a base such as sodium bicarbonate or triethylamine to capture HCl byproduct, typically at 0–5 °C to avoid side reactions.
  • Coupling reaction : Often utilizes coupling agents or dehydrating agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in solvents like dichloromethane or DMF, under inert atmosphere.
  • Salt formation : The free base compound is dissolved in an organic solvent and treated with HCl gas or aqueous HCl, followed by isolation of the hydrochloride salt by precipitation or crystallization.

Industrial Scale Considerations

Industrial synthesis adapts the above methods with:

  • Use of continuous flow reactors for better control of reaction parameters and scalability.
  • Automated purification techniques such as crystallization and chromatography to ensure high purity.
  • Optimization of reagent stoichiometry and reaction time to maximize yield and reduce waste.

Chemical Reaction Analysis

Reaction Types Involved

Common Reagents and Conditions

Reaction Reagents Conditions Products
Cbz protection Benzyl chloroformate, base (NaHCO3, Et3N) 0–5 °C, inert atmosphere Cbz-protected pyrrolidine
Pyrazole formation Hydrazine hydrate, 1,3-dicarbonyl compound Acidic media, 50–80 °C Pyrazole ring
Coupling DCC or EDC, DMAP catalyst Room temperature, inert atmosphere Coupled pyrazole-pyrrolidine ester
Hydrochloride formation HCl gas or aqueous HCl Room temperature Hydrochloride salt

Research Discoveries and Data

Structural and Physicochemical Insights

  • The benzyloxycarbonyl group introduces conformational rigidity to the pyrrolidine ring, influencing binding affinity in pharmacological targets.
  • Hydrochloride salt formation significantly improves aqueous solubility compared to the neutral ester form, facilitating pharmaceutical formulation.
  • Crystallographic studies indicate hydrogen bonding involving the Cbz carbonyl and pyrazole nitrogen, which stabilizes the molecular conformation.

Yields and Purity

  • Reported yields for the coupling and protection steps range from 70% to 85% under optimized conditions.
  • Purity levels exceeding 98% are achievable with appropriate purification, including recrystallization and chromatographic methods.

Summary Table of Preparation Methods

Preparation Step Key Reagents Typical Conditions Yield (%) Notes
Pyrazole ring synthesis Hydrazine, 1,3-dicarbonyl Acidic, 50–80 °C 75–85 High regioselectivity
Pyrrolidine ring formation Amino acid derivatives Cyclization, stereoselective 80–90 Chiral control critical
Cbz protection Benzyl chloroformate, base 0–5 °C, inert 80–90 Protects amine functionality
Coupling reaction DCC/EDC, DMAP RT, inert atmosphere 70–85 Efficient condensation
Hydrochloride salt formation HCl (gas or aqueous) RT Quantitative Enhances solubility

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole or pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural motifs with other pyrazole-carboxylate derivatives. Key analogues include:

Compound Name Substituents Biological Activity/Application Reference
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 4-chlorophenyl, phenylethyl ketone Antitumor, antimicrobial
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 4-methoxybenzyl, p-tolyl Crystallography studies
Ethyl 3-(1-(3-methyl-4-(6-(trifluoromethyl)-1H-indazol-3-yl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate Trifluoromethyl indazolyl, pyrrole carboxamide Preclinical drug candidate (unspecified)
Ethyl 3-[4-(benzyloxy)phenyl]acrylate (Otto Chemie) Benzyloxy-phenyl Synthetic intermediate

Key Observations :

  • Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral esters like , which lack ionizable groups.
Physicochemical Properties
  • Solubility : The hydrochloride salt of the target compound likely has higher aqueous solubility than neutral esters (e.g., ).
  • Crystallography : SHELX software () is commonly used for structural refinement of similar compounds, suggesting the target’s structure may be resolved via SHELXL.

Research Findings and Implications

Hydrogen Bonding and Crystal Packing

The Cbz group in the target compound may participate in C=O···H–N hydrogen bonds, analogous to patterns observed in . Graph set analysis () could predict its crystal packing efficiency, critical for formulation stability.

Pharmacological Potential

The pyrrolidine ring’s rigidity may mimic proline-rich domains in protein targets.

Biological Activity

Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride (CAS No. 1232232-98-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O4C_{18}H_{22}ClN_{3}O_{4}, with a molecular weight of approximately 379.8 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit various cancer cell lines through different mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives demonstrate inhibitory effects on key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This compound is hypothesized to exhibit similar properties due to its structural similarities with other active pyrazoles .
  • Cell Cycle Arrest and Apoptosis : In vitro studies have indicated that certain pyrazole derivatives can induce cell cycle arrest and promote apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values in the low micromolar range .
  • Synergistic Effects with Chemotherapy : Research indicates that combining pyrazole derivatives with established chemotherapeutic agents can enhance anticancer efficacy. A study demonstrated that certain pyrazoles exhibited a synergistic effect when used in conjunction with doxorubicin on breast cancer cell lines .

The mechanisms underlying the biological activity of this compound may include:

  • Targeting Signaling Pathways : By inhibiting specific kinases, these compounds disrupt critical signaling pathways that promote tumor growth and survival.
  • Inducing Reactive Oxygen Species (ROS) : Some studies suggest that pyrazole derivatives can increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of pyrazole derivatives:

StudyCompoundCell Line TestedIC50 (µM)Mechanism
Zheng et al. (2022)Pyrazole-benzimidazole derivativeU937, K5620.19Aurora A/B kinase inhibition
Kumar et al. (2020)Pyrazole carboxamideHepG2, HCT1161.1 - 3.3Cytotoxicity via DNA binding
Aydın et al. (2014)Pyrazole-biphenyl derivativeK56269.95% inhibitionApoptosis induction

These studies illustrate the promising nature of pyrazole derivatives in anticancer research and highlight the potential for further exploration of this compound.

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